What is the chemical structure of Isocampneoside I?
What is the chemical structure of Isocampneoside I?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocampneoside I is a phenylethanoid glycoside, a class of natural products known for their diverse biological activities. While research on this specific compound is limited, its structural analogs, such as Isocampneoside II and isoacteoside, have garnered significant attention for their potential therapeutic properties, including antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the known chemical structure of Isocampneoside I and explores the biological activities and mechanisms of action of its closely related compounds, offering insights into its potential pharmacological profile.
Chemical Structure of Isocampneoside I
The definitive chemical structure of Isocampneoside I is cataloged in public chemical databases.
Molecular Formula: C₃₀H₃₈O₁₆
Chemical Structure:
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Caption: 2D Chemical Structure of Isocampneoside I.
Physicochemical and Spectroscopic Data
Biological Activity and Potential Therapeutic Applications (Inferred from Analogs)
Direct experimental evidence for the biological activity of Isocampneoside I is scarce. However, extensive research on its structural analogs, Isocampneoside II and isoacteoside, provides a strong basis for inferring its potential pharmacological activities.
Antioxidant Activity
Phenylethanoid glycosides are well-documented for their potent antioxidant properties. Studies on related compounds suggest that Isocampneoside I likely possesses the ability to scavenge free radicals and reduce oxidative stress.
Table 1: Summary of Inferred Antioxidant Activity of Isocampneoside I based on Analog Studies
| Assay | Observed Effect in Analogs (Isocampneoside II, isoacteoside) | Potential Implication for Isocampneoside I |
| DPPH Radical Scavenging | Dose-dependent scavenging of the DPPH radical. | Likely to exhibit free radical scavenging activity. |
| ABTS Radical Scavenging | Effective scavenging of the ABTS radical cation. | Potential to quench a broad range of free radicals. |
| Reducing Power Assay | Demonstration of reductive capability. | May act as an electron donor to neutralize free radicals. |
| Cellular Antioxidant Activity | Protection of cells against oxidative damage induced by agents like H₂O₂. | Could potentially mitigate cellular damage from oxidative stress. |
Anti-inflammatory Activity
The anti-inflammatory effects of phenylethanoid glycosides are attributed to their ability to modulate key inflammatory pathways.
Table 2: Summary of Inferred Anti-inflammatory Activity of Isocampneoside I based on Analog Studies
| Target | Observed Effect in Analogs (isoacteoside) | Potential Implication for Isocampneoside I |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Inhibition of production and gene expression. | May suppress the inflammatory cascade. |
| Nitric Oxide (NO) Production | Reduction of inducible nitric oxide synthase (iNOS) expression and NO production. | Could attenuate inflammatory responses mediated by NO. |
| MAPK Signaling Pathway | Inhibition of the phosphorylation of p38, ERK, and JNK. | May regulate inflammatory gene expression. |
| NF-κB Signaling Pathway | Inhibition of NF-κB activation and nuclear translocation. | Potential to downregulate a wide array of inflammatory mediators. |
Experimental Protocols (Based on Analog Studies)
Detailed experimental protocols for the isolation, synthesis, or biological evaluation of Isocampneoside I are not currently published. However, the methodologies employed for its analogs can serve as a valuable reference for future research.
General Protocol for Antioxidant Activity Assessment
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DPPH Radical Scavenging Assay: A solution of the compound is mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH). The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured over time.
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ABTS Radical Scavenging Assay: The pre-formed radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is incubated with the test compound, and the reduction in absorbance is monitored.
General Protocol for Anti-inflammatory Activity Assessment in Cell Culture
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Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or other relevant cell types are cultured under standard conditions.
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Induction of Inflammation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS).
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Treatment: Cells are pre-treated with various concentrations of the test compound before or during stimulation.
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Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using ELISA. Nitric oxide production is measured using the Griess reagent.
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Western Blot Analysis: The expression and phosphorylation status of key proteins in signaling pathways like MAPK and NF-κB are determined by Western blotting.
Signaling Pathway Visualization
Based on the known mechanisms of action of related phenylethanoid glycosides, the following signaling pathway diagram illustrates the potential anti-inflammatory mechanism of Isocampneoside I.
Caption: Potential anti-inflammatory signaling pathway of Isocampneoside I.
Conclusion and Future Directions
Isocampneoside I represents an understudied natural product with significant therapeutic potential, inferred from the well-established biological activities of its structural analogs. Its predicted antioxidant and anti-inflammatory properties, likely mediated through the modulation of the MAPK and NF-κB signaling pathways, make it a compelling candidate for further investigation in the context of inflammatory diseases and conditions associated with oxidative stress.
Future research should focus on the following areas:
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Isolation and Purification: Development of efficient protocols for the isolation of Isocampneoside I from natural sources, such as Phlomis ispartensis, or its total chemical synthesis.
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Spectroscopic Characterization: Comprehensive analysis using NMR (¹H, ¹³C, 2D-NMR) and mass spectrometry to confirm its structure and provide reference data.
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In Vitro and In Vivo Studies: Rigorous evaluation of its antioxidant and anti-inflammatory activities using a battery of established assays and relevant animal models.
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Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by Isocampneoside I.
The elucidation of the pharmacological profile of Isocampneoside I will be crucial for unlocking its potential as a novel therapeutic agent.
